6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine
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Overview
Description
6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine is a compound that features a pyridine ring substituted with a phenyl group, which is further substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine typically involves the reaction of pyridine derivatives with appropriate substituents. One common method involves the use of Grignard reagents to introduce the phenyl group onto the pyridine ring. The aminoethyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield nitriles, while reduction of nitro derivatives can yield primary amines .
Scientific Research Applications
6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyridine: Similar in structure but with different substituents on the pyridine ring.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings but differ in their ring structure and substituents.
Uniqueness
6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and phenyl groups on the pyridine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-[4-(2-aminoethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H15N3/c14-9-8-10-4-6-11(7-5-10)12-2-1-3-13(15)16-12/h1-7H,8-9,14H2,(H2,15,16) |
InChI Key |
IEXLTLFFAZEUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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